4,5-Diamino-2-fluorobenzonitrile
Overview
Description
4,5-Diamino-2-fluorobenzonitrile is an organic compound with the molecular formula C7H6FN3. It is used as an intermediate in the synthesis of more complex pharmaceutical and biologically active compounds, including inhibitors and therapeutic agents . This compound is notable for its applications in the preparation of indazoles, which are inhibitors of Tpl2 kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Diamino-2-fluorobenzonitrile can be synthesized from 2,4-difluorobenzonitrile. One common method involves the nitration of 2,4-difluorobenzonitrile using potassium nitrate and concentrated sulfuric acid . The reaction mixture is cooled to 0°C, and the nitration process is carried out over 10 to 15 minutes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration reactions followed by purification processes to isolate the desired product. The specifics of these methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
4,5-Diamino-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino and fluorine groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuric acid, potassium nitrate, and various reducing agents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nitration reactions can yield nitro-substituted derivatives, while reduction reactions can produce amine-substituted products.
Scientific Research Applications
4,5-Diamino-2-fluorobenzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is involved in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Diamino-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of Tpl2 kinase, a protein involved in inflammatory responses . By inhibiting this kinase, the compound can modulate signaling pathways and reduce inflammation.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzonitrile: A precursor in the synthesis of 4,5-Diamino-2-fluorobenzonitrile.
4,5-Diaminobenzonitrile: Similar structure but lacks the fluorine atom.
2-Fluoro-4,5-diaminobenzonitrile: Similar structure but with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and fluorine groups allows for versatile chemical modifications and interactions with biological targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4,5-diamino-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGFEOQZSGENDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226701-59-3 | |
Record name | 4,5-diamino-2-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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